2'-butyl-N-(3-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic core and the introduction of the butyl and chlorobenzyl groups. Common synthetic routes may involve:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Spirocyclization: The cyclopentane ring is introduced through a cyclization reaction, often involving a cyclization agent under acidic or basic conditions.
Functional Group Introduction: The butyl and chlorobenzyl groups are introduced through alkylation reactions, using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific mechanical or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Isoquinolines: Compounds with similar spirocyclic isoquinoline structures.
Chlorobenzyl Derivatives: Compounds containing the chlorobenzyl group.
Uniqueness
2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its combination of a spirocyclic core with butyl and chlorobenzyl substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H29ClN2O2 |
---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
2-butyl-N-[(3-chlorophenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H29ClN2O2/c1-2-3-15-28-24(30)21-12-5-4-11-20(21)22(25(28)13-6-7-14-25)23(29)27-17-18-9-8-10-19(26)16-18/h4-5,8-12,16,22H,2-3,6-7,13-15,17H2,1H3,(H,27,29) |
InChI Key |
WQTDPUBHPGFBGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.